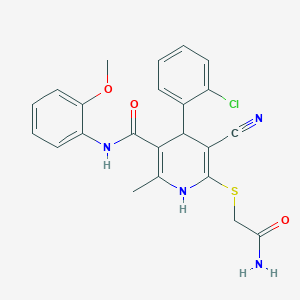
6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H21ClN4O3S and its molecular weight is 468.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The chemical formula of the compound is C22H21ClN4O3S, with a molecular weight of approximately 440.94 g/mol. The structure features a dihydropyridine core, which is known for its bioactivity in various medicinal chemistry applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Several studies have demonstrated the potential of dihydropyridine derivatives as anticancer agents. The presence of electron-withdrawing groups (like cyano and chloro) in the structure enhances cytotoxicity against cancer cell lines. For instance, compounds similar to this one have shown IC50 values in the micromolar range against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) cells .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Dihydropyridine Derivative A | A549 | 1.54 |
| Dihydropyridine Derivative B | MCF-7 | 3.36 |
| Target Compound | A549 | TBD |
| Target Compound | MCF-7 | TBD |
2. Antimicrobial Activity
Dihydropyridines have also been studied for their antimicrobial properties. The compound's structure suggests potential activity against both bacterial and fungal pathogens due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. Research has indicated that similar compounds can exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi .
Table 2: Antimicrobial Activity Data
The mechanism of action for dihydropyridine derivatives often involves modulation of calcium channels, inhibition of specific kinases, and interaction with various cellular targets that lead to apoptosis in cancer cells. The introduction of specific substituents can enhance these effects by altering the compound's lipophilicity and binding affinity to target proteins .
Case Studies
A notable study examined the effects of this compound on human cancer cell lines, revealing significant cytotoxic effects attributed to its structural features. The study utilized a series of analogs to establish a structure-activity relationship (SAR), identifying key functional groups that enhance biological activity.
Case Study Summary:
- Objective: Evaluate anticancer activity.
- Method: In vitro assays on A549 and MCF-7 cells.
- Results: Significant reduction in cell viability with IC50 values indicating potent activity.
Propriétés
IUPAC Name |
6-(2-amino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S/c1-13-20(22(30)28-17-9-5-6-10-18(17)31-2)21(14-7-3-4-8-16(14)24)15(11-25)23(27-13)32-12-19(26)29/h3-10,21,27H,12H2,1-2H3,(H2,26,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOKFSGJHBFDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














